molecular formula C8H7F2NO3 B1485372 2-[5-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid CAS No. 2092293-24-6

2-[5-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid

Cat. No.: B1485372
CAS No.: 2092293-24-6
M. Wt: 203.14 g/mol
InChI Key: WJNBMFUYAAFEMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves difluoromethylation processes based on X–CF2H bond formation . A common method involves the use of 2,2-Difluoro-2-(fluorosulfonyl)acetic acid as a difluorocarbene source for difluoromethylation of phenolic hydroxyl groups . The preparation of 1-difluoromethyl-2-oxo-1,2-dihydropyridine analogs can be achieved by reacting with the corresponding 2-chloropyridines .

Scientific Research Applications

Dual Inhibition of COX and 5-LOX

A group of compounds, including 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-5-yl)acetic acid, has been synthesized to explore their potential as dual inhibitors of COX-2 and 5-LOX enzymes. These compounds exhibit potent inhibitory activity against COX-2, with selectivity over COX-1, and show significant 5-LOX inhibitory activity. This dual inhibitory action is absent in traditional arylacetic acid NSAIDs. The presence of a N-difluoromethyl-1,2-dihydropyrid-2-one moiety attached to an acetic acid or propionic acid moiety confers this activity. Molecular modeling studies suggest that the electronegative CHF2 substituent in these compounds is oriented within a secondary pocket of COX-2, similar to the pharmacophore present in celecoxib, and near the region containing the catalytic iron of the LOX enzyme, indicating the moiety's suitability for designing dual COX-2/5-LOX inhibitory drugs (G. Yu et al., 2010).

Synthesis and Characterization

The synthesis and characterization of a novel compound, 2-oxo-1,2-dihydropyridine-1-acetic acid, were achieved through the reaction of 2-hydroxypyridine and chloroacetic acid in a basic aqueous solution. This compound was characterized by elemental analysis, IR spectrum, and single crystal X-ray diffraction, providing a foundation for further exploration of its applications in scientific research (Zhao Jing-gui, 2005).

Mechanism of Action

Properties

IUPAC Name

2-[5-(difluoromethyl)-2-oxopyridin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c9-8(10)5-1-2-6(12)11(3-5)4-7(13)14/h1-3,8H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNBMFUYAAFEMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1C(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid
Reactant of Route 2
2-[5-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid
Reactant of Route 3
2-[5-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid
Reactant of Route 4
2-[5-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
2-[5-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid
Reactant of Route 6
2-[5-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid

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